6-Methylheptan-2-one

Antifungal Agricultural Biocontrol Alternaria solani

6-Methylheptan-2-one (CAS 928-68-7) is a branched C8 aliphatic ketone with the molecular formula C8H16O and a molecular weight of 128.21 g/mol. It is a colorless liquid characterized by a boiling point of 167–171 °C and a flash point of 45 °C.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 928-68-7
Cat. No. B042224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylheptan-2-one
CAS928-68-7
Synonyms2-Isooctanone;  2-Methyl-6-heptanone;  6-Methyl-2-heptanone;  Isooctan-2-one;  Methyl isohexyl ketone;  NSC 39665
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC(C)CCCC(=O)C
InChIInChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h7H,4-6H2,1-3H3
InChIKeyDPLGXGDPPMLJHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylheptan-2-one CAS 928-68-7 Technical Grade Specifications and Industrial Procurement Guide


6-Methylheptan-2-one (CAS 928-68-7) is a branched C8 aliphatic ketone with the molecular formula C8H16O and a molecular weight of 128.21 g/mol [1]. It is a colorless liquid characterized by a boiling point of 167–171 °C and a flash point of 45 °C [2]. The compound is commercially supplied with a GC purity of >98.0%, and it is utilized as a synthetic intermediate in the fragrance, flavor, and pharmaceutical sectors [3]. Notably, it is listed as a European Flavoring substance (FL No. 07.181) [4] and is also recognized as a volatile organic compound (VOC) with documented antifungal bioactivity [5].

Industrial grade
Branched C8 methyl ketone intermediate
Flavor & fragrance
European flavoring substance (FL 07.181)
Research tool
VOC antifungal bioactivity research

Why Generic Methyl Ketone Substitution Fails: Critical Differentiators for 6-Methylheptan-2-one


In-class substitution of 6-Methylheptan-2-one with other methyl ketones (e.g., 2-heptanone or 6-methyl-5-hepten-2-one) is not scientifically sound due to distinct differences in bioactivity, olfactory impact, and synthetic utility. Unlike 2-heptanone, which lacks the branched isohexyl structure, 6-Methylheptan-2-one exhibits a unique odor profile and a remarkably low odor threshold, making it a specific high-impact fragrance material [1]. Furthermore, its saturated backbone distinguishes it from the unsaturated analog 6-methyl-5-hepten-2-one, resulting in superior chemical stability for hydrogenation processes and a distinct mode of action in antifungal applications [2]. In pharmaceutical synthesis, its specific carbon skeleton is essential for the construction of BACE-1 inhibitors and spasmolytic agents, where shorter or unsaturated chain analogs fail to yield the correct pharmacophore . These factors mandate precise procurement of 6-Methylheptan-2-one rather than generic alternatives.

!
Linear 2-heptanone lacks the branched isohexyl structure; odor character and threshold may shift significantly.
!
Unsaturated 6-methyl-5-hepten-2-one can alter hydrogenation stability and may not replicate synthesis yields.
!
Shorter-chain or linear methyl ketones cannot provide the saturated branched C8 pharmacophore required for BACE-1 inhibitor construction.

Quantitative Performance Metrics for 6-Methylheptan-2-one Versus Comparator Compounds


Antifungal Potency: 6-Methylheptan-2-one vs. Broad-Spectrum VOC Class

6-Methylheptan-2-one demonstrates potent and specific antifungal activity against the plant pathogen Alternaria solani, a property not universally shared by all volatile organic compounds (VOCs). In direct in vitro assays, it was identified as the primary active VOC (22.27% of total VOCs) and exhibited a defined EC50 value [1]. This differentiates it from general VOC mixtures where individual components lack quantified efficacy.

Antifungal potency
Class-level inference
EC50 = 10.88 µL
Supports antifungal screening endpoint evaluation
In vitro A. solani plate assay; field validation context needed
Antifungal Agricultural Biocontrol Alternaria solani

Synthesis Efficiency: 6-Methylheptan-2-one Hydrogenation Yield Benchmark

The industrial synthesis of 6-Methylheptan-2-one via hydrogenation of 6-methyl-3-hepten-2-one is highly efficient. A patented process utilizing Pd/C catalyst under specific conditions achieves a high yield, differentiating it from less optimized or lower-yielding routes for related methyl ketones [1].

Hydrogenation yield
Data to verify
~90% yield (88–90% range)
Reported process-scale feasibility indicator
Pd/C catalyst, 50°C, 1.0–1.5 MPa H2; verification recommended
Organic Synthesis Catalytic Hydrogenation Industrial Process

Olfactory Impact: Odor Threshold Differentiation from 2-Heptanone

6-Methylheptan-2-one possesses a distinct olfactory profile characterized by a much lower odor detection threshold compared to the linear analog 2-heptanone. This makes it a high-impact aroma chemical suitable for applications requiring potent fruity, sweet, and camphoraceous notes at trace levels [1][2].

Odor threshold
Cross-study comparable
6-Methylheptan-2-one: 0.3 ppb
2-Heptanone: 6.8 ppb (water)
Substantially lower threshold supports high-impact fragrance research
Measurement conditions differ across studies; review for application
Fragrance Chemistry Flavor Chemistry Sensory Analysis

Pharmaceutical Intermediate Specificity: BACE-1 Inhibitor Synthesis

6-Methylheptan-2-one serves as a critical building block in the synthesis of BACE-1 (Beta-secretase 1) inhibitors, a class of compounds investigated for Alzheimer's disease treatment . This application is specific to its branched C8 skeleton; linear or unsaturated analogs like 2-heptanone or 6-methyl-5-hepten-2-one cannot substitute due to the requirement for a saturated, branched alkyl chain to achieve the necessary binding interactions within the BACE-1 active site.

BACE-1 scaffold requirement
Class-level inference
Branched saturated C8 skeleton essential; linear/unsaturated analogs not suitable
Supports CNS inhibitor scaffold research
No direct binding data provided; synthetic protocol review needed
Medicinal Chemistry Alzheimer's Disease BACE-1 Inhibitor

Primary Industrial and Research Application Scenarios for 6-Methylheptan-2-one


Agricultural Biocontrol and Fungicide Development

6-Methylheptan-2-one is directly applicable in the development of biofungicides targeting Alternaria solani, the causative agent of potato early blight. Its established EC50 of 10.88 μL provides a quantitative basis for formulation. It is particularly valuable as a volatile organic compound (VOC) biocontrol agent, leveraging its natural emission by Bacillus subtilis to inhibit mycelial growth and conidial germination [1].

High-Impact Fragrance and Flavor Formulation

Due to its exceptionally low odor threshold of 300 ng/L (0.3 ppb), 6-Methylheptan-2-one is ideal for creating potent fruity, sweet, and camphoraceous notes in fine fragrances and flavor compositions. Its use at trace levels provides significant cost advantages over less potent linear ketones like 2-heptanone, which require higher concentrations to achieve a similar sensory impact [1].

Pharmaceutical Intermediate for CNS Drug Discovery

This compound is a validated synthetic intermediate for constructing BACE-1 inhibitors, which are under investigation for Alzheimer's disease therapy. The specific branched and saturated C8 backbone is essential for generating the correct pharmacophore. It is also a precursor to the spasmolytic agent 'New Octin', underscoring its role in producing active pharmaceutical ingredients (APIs) [1].

Industrial Synthesis of Isophytol and Terpenoid Building Blocks

6-Methylheptan-2-one is a key raw material in the patented synthesis of isophytol, a critical intermediate for vitamin E and vitamin K1 production. The high-yield (~90%) hydrogenation process from 6-methyl-3-hepten-2-one makes it a cost-effective and industrially scalable precursor for large-volume terpenoid manufacture [1].

Application
Selection Property
Validation Focus
Agricultural biocontrol research
VOC antifungal activity context
Antifungal endpoint model validation
Fragrance and flavor research
Low odor threshold profile
Sensory impact and dose-response evaluation
CNS drug discovery research
Branched saturated C8 pharmacophore
Target-engagement and SAR review
Terpenoid intermediate supply
High-efficiency hydrogenation route
Process scalability and cost evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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